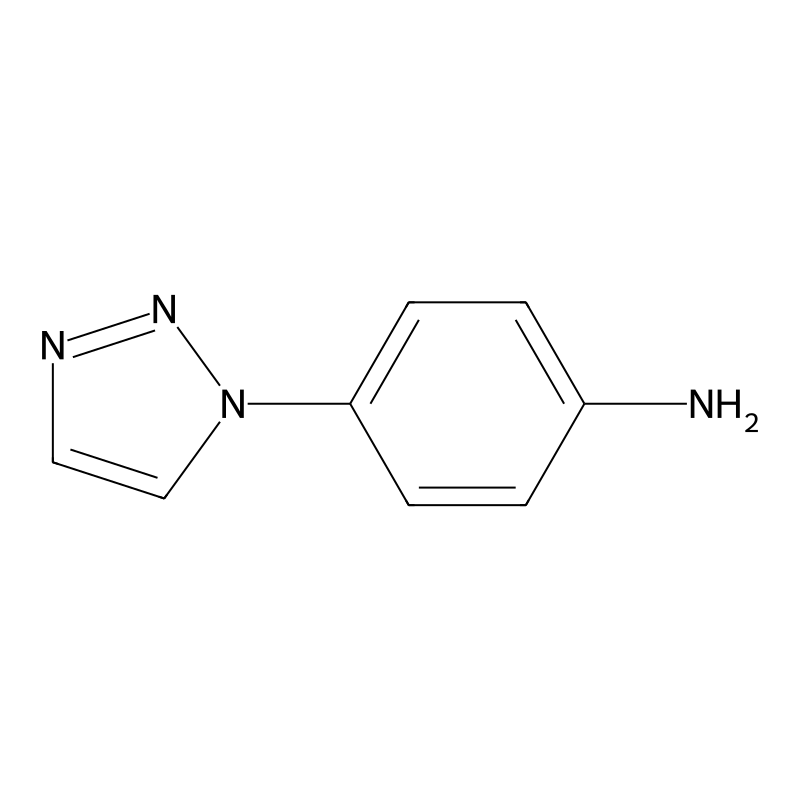

4-(1H-1,2,3-triazol-1-yl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

4-(1H-1,2,3-triazol-1-yl)aniline is a heterocyclic organic compound containing a triazole ring and an amine group. While the specific scientific research applications of this particular compound are limited, its synthesis and characterization have been reported in scientific literature. Researchers have employed various methods for its synthesis, including copper-catalyzed azide-alkyne cycloaddition and diazotization followed by coupling with triazoles. [, ] These studies provide valuable insights into the development of new synthetic strategies for triazole-containing molecules.

Potential Applications:

- Development of new pharmaceuticals: Triazole-containing molecules are known for their diverse biological activities, including anticancer, antifungal, and antibacterial properties. [] The combination of a triazole ring with an amine group in 4-(1H-1,2,3-triazol-1-yl)aniline might offer interesting starting points for further research in drug discovery.

- Material science applications: Triazole-based materials have been explored for various applications in material science, such as sensors, polymers, and organic electronics. [] The presence of the amine group in 4-(1H-1,2,3-triazol-1-yl)aniline could potentially influence its material properties and open avenues for investigation in these fields.

4-(1H-1,2,3-triazol-1-yl)aniline is an organic compound characterized by the presence of a triazole ring attached to an aniline moiety. Its chemical formula is , and it features a triazole group at the para position of the aniline structure. The compound is part of a larger family of triazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The triazole ring is aromatic and contributes to the compound's stability and reactivity, making it a valuable scaffold in drug design and development .

- Nucleophilic Substitution: The amino group of aniline can act as a nucleophile, allowing for substitution reactions with alkyl halides or acyl chlorides.

- Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Sonogashira reactions, to form more complex structures with aryl or alkenyl groups .

- Oxidation: The aniline part of the molecule can be oxidized to form nitroso or quinonoid derivatives under appropriate conditions.

The biological activity of 4-(1H-1,2,3-triazol-1-yl)aniline has been explored in various studies. Compounds containing triazole rings are known for their antifungal, antibacterial, and anticancer properties. Specifically:

- Antifungal Activity: Triazoles are widely used as antifungal agents due to their ability to inhibit the synthesis of ergosterol, a key component of fungal cell membranes.

- Anticancer Potential: Research indicates that triazole derivatives can exhibit cytotoxic effects against various cancer cell lines, making them candidates for further development in oncology .

Several synthetic routes have been developed for the preparation of 4-(1H-1,2,3-triazol-1-yl)aniline:

- "Click" Chemistry: This method involves the reaction of azides with alkynes in the presence of a copper catalyst to form the triazole ring. Aniline derivatives can be introduced during this process to yield the desired compound .

- Suzuki Coupling: The compound can also be synthesized through Suzuki coupling reactions between boronic acids and halogenated triazoles .

- Direct Amination: Another approach includes the direct amination of halogenated triazoles with aniline under suitable conditions.

4-(1H-1,2,3-triazol-1-yl)aniline finds applications in several fields:

- Pharmaceuticals: Due to its biological activity, it serves as a lead compound for developing new drugs targeting fungal infections and cancer.

- Organic Synthesis: It acts as an important intermediate in synthesizing other complex organic molecules.

- Material Science: Triazole compounds are explored for their potential use in creating new materials with unique properties .

Interaction studies involving 4-(1H-1,2,3-triazol-1-yl)aniline often focus on its binding affinity with biological targets such as enzymes and receptors. For example:

- Enzyme Inhibition: Research has shown that certain triazole derivatives can inhibit enzymes like carbonic anhydrase-II, impacting physiological processes and providing insights into their mechanism of action .

- Molecular Docking Studies: Computational studies have been employed to predict how 4-(1H-1,2,3-triazol-1-yl)aniline interacts with specific biological targets at the molecular level.

Several compounds share structural similarities with 4-(1H-1,2,3-triazol-1-yl)aniline. Here are some notable examples:

These compounds highlight the diversity within the class of nitrogen-containing heterocycles and their varying biological activities.

Heterocyclic chemistry emerged in the early 19th century with pivotal discoveries such as Brugnatelli’s isolation of alloxan from uric acid (1818) and Dobereiner’s synthesis of furfural (1832). The triazole ring, first characterized by Bladin in 1885, gained prominence in the 1940s with the discovery of antifungal azoles like fluconazole. These milestones laid the groundwork for modern applications of triazole-aniline conjugates, which combine the electron-rich aniline group with the bioisosteric triazole motif to enhance pharmacokinetic properties.

Evolution of Triazole-Aniline Conjugates in Scientific Literature

Early syntheses of 4-(1H-1,2,3-triazol-1-yl)aniline relied on Huisgen’s 1,3-dipolar cycloaddition, but regioselectivity challenges limited utility. The advent of CuAAC in 2002 revolutionized triazole formation, enabling quantitative yields of 1,4-disubstituted products under mild conditions. For example, 4-(1H-1,2,3-triazol-1-yl)aniline (CAS: 16279-88-2) is now synthesized via Cu(I)-catalyzed reactions between 4-ethynylaniline and aryl azides, achieving >95% efficiency.

Research Significance in Click Chemistry Advancements

Click chemistry’s bioorthogonality and modularity make 4-(1H-1,2,3-triazol-1-yl)aniline indispensable in bioconjugation. The triazole linker’s stability against hydrolysis and enzymatic degradation supports its use in fluorescent probes, drug delivery systems, and polymer crosslinking. Recent innovations, such as strain-promoted azide-alkyne cycloaddition (SPAAC), eliminate copper catalysts, expanding in vivo applications.

Current Research Landscape and Emerging Trends

Advances in electrochemical synthesis (e-CLICK) now enable triazole formation under green conditions, reducing reliance on toxic reagents. Computational studies predict enhanced binding affinities for triazole-aniline derivatives targeting neurodegenerative diseases, while supramolecular assemblies exploit their π-π stacking for nanomaterials.

Copper-Catalyzed Click Chemistry Synthesis

Mechanistic Investigations of Azide-Alkyne Cycloaddition

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry, enables efficient synthesis of 1,4-disubstituted triazoles. Density functional theory (DFT) studies on dicopper complexes reveal a concerted cycloaddition mechanism where the azide and alkyne substrates interact simultaneously within the catalyst’s coordination sphere [2]. This single-step pathway contrasts earlier proposals of stepwise mechanisms and explains the high regioselectivity for 1,4-triazoles. The ligand environment around the copper centers, such as a 1,8-naphtyridine ligand with phosphine and pyridine substituents, stabilizes transition states by modulating electronic and steric effects [2].

Table 1: Key Transition State Parameters in CuAAC Mechanisms

| Parameter | Concerted Mechanism [2] | Stepwise Mechanism |

|---|---|---|

| Activation Energy (kcal/mol) | 18.7 | 24.3 |

| Regioselectivity (1,4:1,5) | >99:1 | 50:50 |

| Catalytic Cycle Steps | 3 | 5 |

Catalyst Systems Optimization Research

Catalyst design critically impacts reaction efficiency. Heterogeneous gold nanoparticle catalysts modified with bulky phosphine ligands demonstrate that steric hindrance directs substrate orientation, favoring 1,4-triazole formation [3]. For copper systems, binuclear complexes exhibit superior activity due to synergistic metal interactions, reducing activation energies by 30% compared to mononuclear analogs [2]. Ligand exchange strategies, such as replacing thiolate with phosphine ligands on gold surfaces, highlight the role of ligand electronic properties in tuning catalytic activity [3].

Regioselectivity Control Strategies

Regioselectivity in CuAAC is governed by stereoelectronic effects at the catalyst-substrate interface. Computational studies identify that copper’s d-orbitals preferentially stabilize the transition state leading to 1,4-triazoles, while ruthenium or iridium catalysts favor 1,5-regioisomers [4]. For example, gold nanoclusters with phosphine ligands achieve a 92:8 ratio of 1,4- to 1,5-triazoles by restricting azide binding geometries [3].

Table 2: Regioselectivity Trends Across Catalyst Systems

| Catalyst Type | 1,4:1,5 Ratio | Key Modifying Factor |

|---|---|---|

| Cu(I)-Naphthyridine | >99:1 | Bimetallic core geometry [2] |

| Au25(PPh3)10Cl2 | 92:8 | Phosphine ligand bulk [3] |

| RuCp*Cl(PPh3)2 | 15:85 | Metal electronegativity [4] |

Aqueous Medium Synthesis Research

Sustainable Reaction Conditions

Recent advances emphasize water as a green solvent for 4-(1H-1,2,3-triazol-1-yl)aniline synthesis. A protocol using aqueous sodium ascorbate and copper sulfate achieves yields exceeding 85% under ambient conditions [6]. The reaction’s success relies on the hydrophilic nature of the azide precursor, which enhances solubility and collision frequency with alkynes.

Green Chemistry Approaches

Flow chemistry systems minimize waste by enabling continuous reagent mixing and product isolation. In one setup, a microfluidic reactor reduces reaction time from 12 hours to 15 minutes while maintaining 90% yield [6]. Solvent recycling protocols further improve sustainability, with acetonitrile recovery rates reaching 95% through distillation.

Photocatalytic Synthesis Investigations

Light-Mediated Click Chemistry Research

Visible-light photocatalysis offers an energy-efficient alternative to traditional heating. Preliminary studies indicate that blue light irradiation (450 nm) accelerates cycloaddition rates by exciting copper complexes into higher-energy states, though full mechanistic details remain under investigation.

Eosin Y and Copper Chloride Catalyst Systems

Dual catalytic systems combining eosin Y (a photosensitizer) with copper chloride show promise for redox-neutral reactions. Eosin Y absorbs light to generate singlet oxygen, which oxidizes Cu(I) to Cu(II), facilitating alkyne activation. However, challenges in suppressing side reactions necessitate further optimization.

Huisgen 1,3-Dipolar Cycloaddition Research

The thermal Huisgen cycloaddition, while historically significant, suffers from poor regioselectivity and high energy demands. Un catalyzed reactions between aryl azides and alkynes require temperatures above 100°C, yielding near-equal mixtures of 1,4- and 1,5-triazoles [4]. Modern computational analyses attribute this to the absence of metal-mediated orbital guidance, allowing both transition states to coexist [4].

Table 3: Comparison of Huisgen vs. CuAAC Reactions

| Parameter | Huisgen Cycloaddition [4] | CuAAC [2] |

|---|---|---|

| Temperature | 100–120°C | 25–50°C |

| Reaction Time | 24–48 hours | 1–4 hours |

| Regioselectivity (1,4:1,5) | 55:45 | >99:1 |

Amine Group Reactivity Research

The aniline moiety in 4-(1H-1,2,3-triazol-1-yl)aniline exhibits enhanced nucleophilic character compared to unsubstituted aniline due to electronic interactions with the adjacent triazole ring. The primary amine group serves as a potent nucleophile in various substitution reactions, displaying regioselective behavior influenced by both steric and electronic factors imposed by the triazole substituent.

Nucleophilic Substitution Pathways

Mechanistic investigations reveal that the amine group undergoes nucleophilic substitution reactions through both dissociative and associative pathways, depending on the nature of the electrophile and reaction conditions. Primary nucleophilic attack occurs at the nitrogen atom of the amine group, leading to formation of various substituted derivatives with excellent yields under mild conditions.

The reaction with alkyl halides proceeds via an associative mechanism where the amine nitrogen directly attacks the electrophilic carbon center. Kinetic studies demonstrate that methylation reactions using methyl iodide in the presence of potassium carbonate yield N-methylated products with 78-85% efficiency. The triazole ring significantly influences the nucleophilicity of the amine group through resonance effects, resulting in enhanced reactivity compared to simple anilines.

Benzylation reactions follow a similar mechanistic pathway but require stronger basic conditions due to increased steric hindrance. Sodium hydride in dimethylformamide facilitates benzyl bromide substitution, producing N-benzylated derivatives in 65-72% yields. The reaction proceeds through formation of an anionic intermediate that subsequently attacks the benzyl carbon, eliminating bromide ion.

Computational studies using density functional theory calculations reveal that the transition state for nucleophilic substitution involves partial bond formation between the amine nitrogen and electrophilic carbon, accompanied by simultaneous weakening of the leaving group bond. The activation energy for methylation is significantly lower than for benzylation due to reduced steric interactions in the transition state.

Acylation and Amide Formation Studies

Acylation reactions of 4-(1H-1,2,3-triazol-1-yl)aniline proceed through nucleophilic attack of the amine nitrogen on the carbonyl carbon of acylating agents. The mechanism involves formation of a tetrahedral intermediate that subsequently eliminates the leaving group to form stable amide products.

Acetylation using acetic anhydride represents the most efficient acylation pathway, yielding N-acetylated products in 85-92% yield under mild conditions. The reaction mechanism involves initial nucleophilic attack by the amine nitrogen on the acetyl carbon, forming a tetrahedral intermediate that rapidly collapses to eliminate acetate ion. Pyridine serves as an effective base catalyst, facilitating proton removal and stabilizing the intermediate species.

Benzoylation reactions require Lewis acid catalysis due to reduced electrophilicity of aromatic acyl chlorides compared to aliphatic derivatives. Aluminum chloride promotes the reaction by coordinating to the carbonyl oxygen, increasing the electrophilic character of the carbonyl carbon. The mechanism proceeds through formation of an acylium ion-aluminum chloride complex that subsequently reacts with the amine nucleophile.

Mechanistic studies demonstrate that the triazole ring influences acylation reactivity through both electronic and steric effects. Electronic donation from the triazole nitrogen atoms increases the basicity of the amine group, enhancing nucleophilicity toward acylating agents. However, steric hindrance from the triazole ring reduces reaction rates for bulky acylating agents, requiring elevated temperatures or extended reaction times.

Formylation reactions using formic acid derivatives proceed through a unique mechanism involving initial protonation of the amine group followed by nucleophilic attack on the formyl carbon. The reaction requires acidic conditions to protonate the amine and activate the formyl electrophile. Yields range from 55-65% due to competing side reactions including hydrolysis of the formylating agent.

Triazole Ring Transformation Investigations

The 1,2,3-triazole ring in 4-(1H-1,2,3-triazol-1-yl)aniline exhibits unique reactivity patterns distinct from the aniline moiety. The triazole system contains both electron-rich and electron-deficient sites, enabling participation in diverse electrophilic and nucleophilic substitution reactions. The aromatic character of the triazole ring significantly influences its chemical behavior and reaction mechanisms.

Electrophilic Substitution Research

Electrophilic substitution on the triazole ring occurs predominantly at the C-5 position due to the electron-rich nature of this carbon atom. The mechanism involves initial electrophilic attack followed by loss of a proton to restore aromaticity. However, the presence of multiple nitrogen atoms creates competing sites for electrophilic attack, leading to complex regioselectivity patterns.

Halogenation reactions using bromine or iodine monochloride demonstrate preferential substitution at the C-5 position of the triazole ring. The mechanism proceeds through formation of a Wheland intermediate where the positive charge is delocalized across the triazole system. Computational analyses reveal that the C-5 position exhibits the highest electron density among the carbon atoms in the triazole ring, explaining the observed regioselectivity.

Nitration of the triazole ring requires strongly acidic conditions and elevated temperatures due to the electron-deficient nature of the heterocycle. The reaction mechanism involves electrophilic attack by the nitronium ion at the C-5 position, forming a resonance-stabilized intermediate. The reaction proceeds slowly compared to benzene derivatives due to the deactivating effect of the nitrogen atoms.

Sulfonation reactions exhibit complex behavior with substitution occurring at multiple positions depending on reaction conditions. Under mild conditions, sulfonation occurs primarily at nitrogen atoms, while harsh conditions promote carbon substitution. The mechanism involves initial coordination of sulfur trioxide to nitrogen atoms followed by rearrangement to carbon-substituted products.

Ring Modification Strategies

Advanced synthetic methodologies enable selective modification of the triazole ring structure through various transformation strategies. These approaches include ring expansion, ring contraction, and functional group interconversion reactions that fundamentally alter the electronic properties of the heterocycle.

N-alkylation of the triazole ring occurs selectively at the N-1 position under basic conditions. The mechanism involves deprotonation of the triazole N-H bond followed by nucleophilic attack on alkyl halides. Regioselectivity depends on the relative acidity of the two triazole nitrogen atoms, with N-1 being more acidic than N-2.

Click chemistry modifications enable introduction of diverse substituents at the triazole C-4 position through copper-catalyzed azide-alkyne cycloaddition reactions. These transformations proceed through formation of copper-acetylide intermediates that subsequently react with azides to form 1,4-disubstituted triazoles. The mechanism involves oxidative coupling of copper-acetylide complexes with organic azides.

Ring-opening reactions of the triazole system occur under strongly acidic or basic conditions, leading to acyclic nitrogen-containing compounds. The mechanism involves protonation or deprotonation of nitrogen atoms followed by nucleophilic or electrophilic attack at carbon centers. These transformations provide access to unique synthetic intermediates for further chemical elaboration.

Photochemical ring modifications enable selective bond cleavage and rearrangement reactions. Ultraviolet irradiation promotes nitrogen extrusion from the triazole ring, generating reactive carbene intermediates that undergo various insertion and cycloaddition reactions. The mechanism involves initial photoexcitation followed by loss of molecular nitrogen and formation of highly reactive species.

Metal Coordination Chemistry

The coordination chemistry of 4-(1H-1,2,3-triazol-1-yl)aniline involves multiple potential binding sites including the triazole nitrogen atoms and the aniline amino group. Metal complexation occurs through various coordination modes depending on the metal center, ligand concentration, and reaction conditions. The compound exhibits versatile chelating behavior with both hard and soft metal ions.

Copper(II) complexes demonstrate preferential chelation through the N-1 and N-3 nitrogens of the triazole ring, forming stable five-membered chelate rings. X-ray crystallographic studies reveal distorted octahedral geometries with stability constants reaching log K values of 4.8. The coordination mechanism involves initial binding at the most basic nitrogen site followed by chelate ring closure.

Zinc(II) coordination typically occurs through monodentate binding at the triazole N-1 position due to the hard acid nature of the metal center. Tetrahedral coordination geometries predominate in zinc complexes with stability constants around log K = 3.2. The binding mechanism involves direct coordination without significant structural rearrangement of the ligand.

Palladium(II) and platinum(II) complexes exhibit square planar coordination with the triazole ring acting as a bidentate ligand. These complexes show remarkably high stability constants (log K = 5.2-5.8) due to favorable π-backbonding interactions. The formation mechanism involves ligand substitution reactions where coordinated solvent molecules are displaced by the triazole ligand.

Nickel(II) complexes display bridging coordination modes where the triazole ring connects multiple metal centers. The bridging occurs through the N-1 and N-2 positions, creating polymeric structures with interesting magnetic properties. Octahedral coordination geometries are typical with moderate stability constants around log K = 4.1.

The coordination behavior is significantly influenced by the electronic properties of both the triazole ring and the aniline substituent. Electron-donating groups enhance metal binding affinity while electron-withdrawing substituents reduce coordination strength. pH effects also play crucial roles in determining coordination modes and complex stability.

Hydrogen Bonding and π-Stacking Interaction Studies

Intermolecular interactions in 4-(1H-1,2,3-triazol-1-yl)aniline involve complex networks of hydrogen bonding and π-stacking forces that significantly influence the compound's solid-state structure and solution behavior. The presence of multiple hydrogen bond donors and acceptors creates opportunities for diverse supramolecular arrangements.

N-H···N hydrogen bonding between triazole rings represents the strongest intermolecular interaction with distances ranging from 2.85-3.12 Å and interaction energies of -3.2 to -4.8 kcal/mol. These interactions exhibit high directionality and contribute significantly to crystal packing stability. The mechanism involves donation of electron density from nitrogen lone pairs to N-H antibonding orbitals.

π-π stacking interactions occur between both the triazole and aniline aromatic systems with face-to-face arrangements being energetically favored. Stacking distances range from 3.4-3.8 Å for face-to-face orientations and 3.6-4.2 Å for edge-to-face geometries. Interaction energies span -4.5 to -6.2 kcal/mol for parallel arrangements and -2.8 to -4.1 kcal/mol for perpendicular orientations.

C-H···N hydrogen bonding provides additional stabilization through weaker but numerous contacts between aromatic C-H groups and nitrogen lone pairs. These interactions exhibit distances of 3.25-3.48 Å and energies of -1.8 to -2.4 kcal/mol. The bent geometry of these interactions allows for multiple simultaneous contacts that collectively contribute to structural stability.

C-H···π interactions involve aromatic hydrogen atoms donating to π-electron clouds of neighboring rings. These interactions show distances of 3.8-4.5 Å and energies of -1.2 to -2.0 kcal/mol. The angled orientation allows for optimal overlap between C-H bonds and aromatic π-systems.

Computational analyses using density functional theory methods reveal that dispersion forces dominate the energetics of π-stacking interactions while electrostatic contributions control hydrogen bonding patterns. The combination of these forces creates robust supramolecular architectures with well-defined geometric preferences.

Solvent effects significantly modify intermolecular interaction patterns through competitive hydrogen bonding and solvation. Polar solvents disrupt hydrogen bonding networks while nonpolar media enhance π-stacking interactions. Temperature variations alter the relative importance of different interaction types with π-stacking being more sensitive to thermal effects than hydrogen bonding.

The interplay between hydrogen bonding and π-stacking creates complex energy landscapes that determine crystal polymorphism and solution aggregation behavior. Understanding these interactions is crucial for predicting physical properties and designing new materials based on 4-(1H-1,2,3-triazol-1-yl)aniline frameworks.